

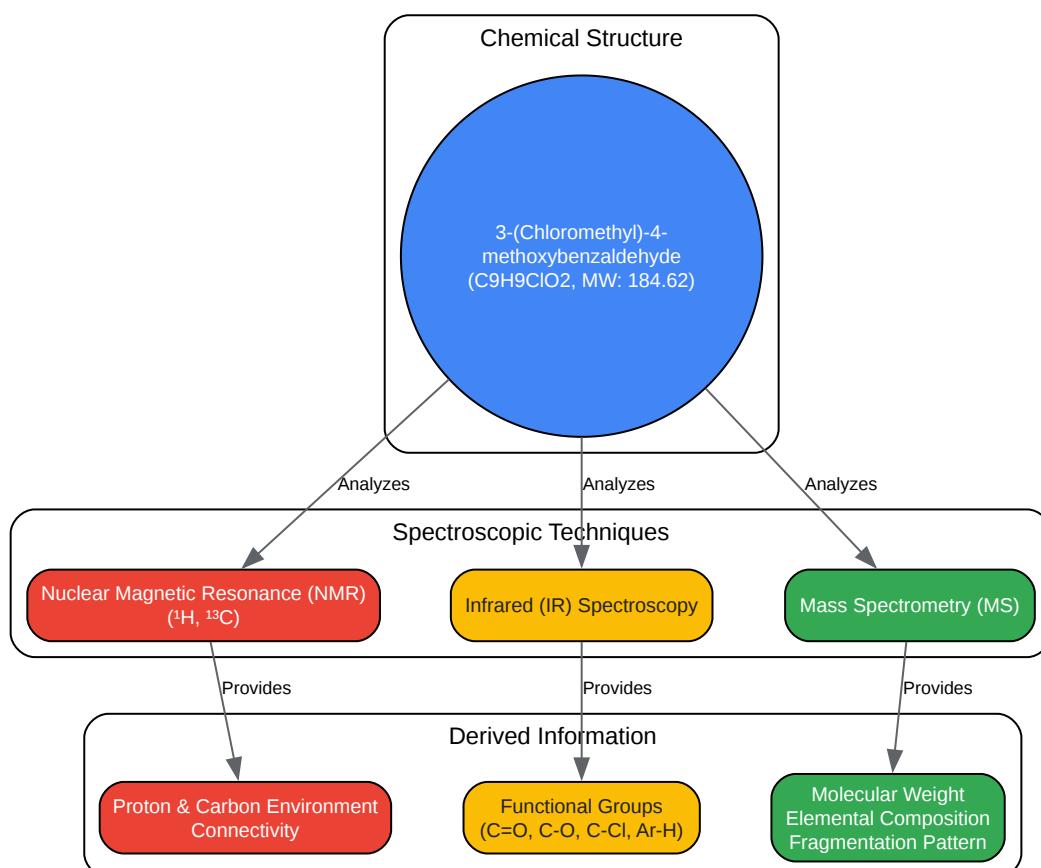
Spectral Data Analysis of 3-(Chloromethyl)-4-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-(Chloromethyl)-4-methoxybenzaldehyde
Cat. No.:	B122957

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3-(Chloromethyl)-4-methoxybenzaldehyde** (CAS No: 5277-09-0), a valuable intermediate in organic synthesis. Due to its bifunctional nature, possessing both a reactive aldehyde and a chloromethyl group, this compound serves as a key building block for a variety of more complex molecules. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification.

Chemical Structure and Spectroscopic Correlation

The chemical structure of **3-(Chloromethyl)-4-methoxybenzaldehyde** dictates its characteristic spectral features. The following diagram illustrates the relationship between the molecular structure and the spectroscopic techniques used for its analysis.

Spectroscopic Analysis of 3-(Chloromethyl)-4-methoxybenzaldehyde

[Click to download full resolution via product page](#)

Caption: Relationship between the chemical structure of **3-(Chloromethyl)-4-methoxybenzaldehyde** and the information derived from different spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The data presented below was obtained in deuterated dimethyl sulfoxide (DMSO-d₆).

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.88	Singlet (s)	1H	Aldehyde proton (-CHO)
7.93	Singlet (s)	1H	Aromatic proton (H-2)
7.80	Doublet (d)	1H	Aromatic proton (H-6)
7.12	Doublet (d)	1H	Aromatic proton (H-5)
4.53	Singlet (s)	2H	Chloromethyl protons (-CH ₂ Cl)
3.95	Singlet (s)	3H	Methoxy protons (-OCH ₃)

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. While experimental data is not widely published, the following table presents predicted chemical shifts based on established substituent effects.

Predicted Chemical Shift (δ) ppm	Assignment
~192	Aldehyde carbon (C=O)
~162	C-4 (carbon attached to $-\text{OCH}_3$)
~132	C-6
~130	C-1 (carbon attached to $-\text{CHO}$)
~128	C-2
~126	C-3 (carbon attached to $-\text{CH}_2\text{Cl}$)
~112	C-5
~56	Methoxy carbon ($-\text{OCH}_3$)
~43	Chloromethyl carbon ($-\text{CH}_2\text{Cl}$)

Infrared (IR) Spectroscopy

While an experimental IR spectrum for **3-(Chloromethyl)-4-methoxybenzaldehyde** is not readily available in public databases, the expected characteristic absorption bands can be predicted based on its functional groups.

Wavenumber (cm^{-1})	Functional Group	Vibration
~2850-2750	Aldehyde C-H	Stretch
~1700	Aldehyde C=O	Stretch
~1600, ~1500	Aromatic C=C	Stretch
~1250	Aryl-O-CH ₃	Asymmetric Stretch
~1020	Aryl-O-CH ₃	Symmetric Stretch
~810	Aromatic C-H	Out-of-plane bend (1,2,4-trisubstituted)
~700-600	C-Cl	Stretch

Mass Spectrometry (MS)

Experimental mass spectra for this compound are not widely available. However, based on its molecular formula ($C_9H_9ClO_2$) and molecular weight (184.62 g/mol), key features in an electron ionization (EI) mass spectrum can be predicted.

- Molecular Ion Peak (M^+): A peak would be expected at a mass-to-charge ratio (m/z) of 184.
- Isotopic Peak ($M+2$)⁺: Due to the presence of the chlorine atom (isotopes ^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), an isotopic peak at m/z 186 with an intensity of about one-third of the molecular ion peak is a characteristic feature.
- Fragmentation: Common fragmentation pathways would likely involve the loss of the chlorine atom, the formyl group, and the methoxy group, leading to fragment ions at various m/z values.

Experimental Protocols

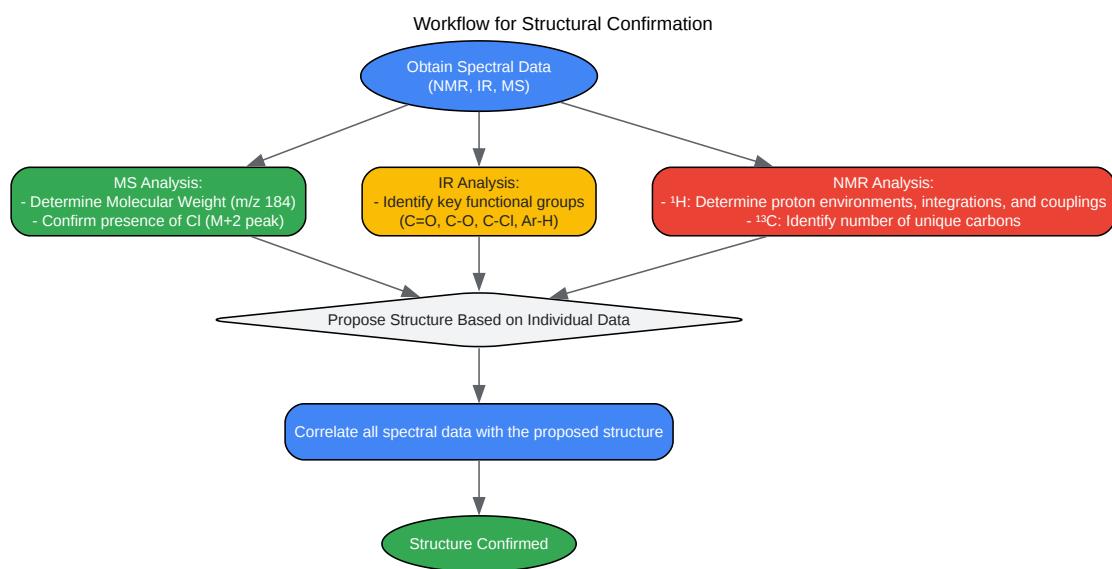
The following are generalized protocols for the acquisition of spectral data for a solid organic compound like **3-(Chloromethyl)-4-methoxybenzaldehyde**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a clean, dry vial.
- Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- Analysis: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity. For 1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

FT-IR Spectroscopy (Thin Film Method)

- Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.


- Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the salt plate.
- Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the solid sample into the ion source of the mass spectrometer, typically via a direct insertion probe.
- Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio.
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for utilizing the spectral data to confirm the structure of **3-(Chloromethyl)-4-methoxybenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the confirmation of the chemical structure of **3-(Chloromethyl)-4-methoxybenzaldehyde** using spectral data.

- To cite this document: BenchChem. [Spectral Data Analysis of 3-(Chloromethyl)-4-methoxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b122957#3-chloromethyl-4-methoxybenzaldehyde-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b122957#3-chloromethyl-4-methoxybenzaldehyde-spectral-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com